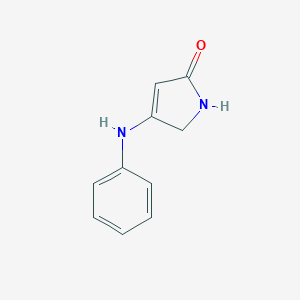![molecular formula C24H24ClNO B273709 N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)
N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide, also known as CP 55,940, is a synthetic cannabinoid compound that is often used in scientific research. It was first synthesized in the 1980s and has since been used in numerous studies investigating the endocannabinoid system and the effects of cannabinoids on the body.
Mécanisme D'action
N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide 55,940 acts as a potent agonist of both CB1 and CB2 receptors in the body. When it binds to these receptors, it can activate various signaling pathways that are involved in a range of physiological processes. It has been shown to have a high affinity for CB1 receptors in the brain, which are involved in the regulation of pain perception, mood, and appetite.
Biochemical and Physiological Effects:
The effects of this compound 55,940 on the body are complex and varied. It has been shown to have both analgesic and anti-inflammatory effects, making it a potentially useful tool for the treatment of chronic pain and inflammation. It has also been shown to have anxiolytic and antipsychotic effects, which could make it useful for the treatment of anxiety and certain psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide 55,940 in scientific research is its potency and selectivity for CB1 and CB2 receptors. This makes it a useful tool for investigating the endocannabinoid system and the effects of cannabinoids on the body. However, its potency and selectivity can also make it difficult to interpret results, as it may not accurately reflect the effects of other cannabinoids or endocannabinoids in the body.
Orientations Futures
There are many potential future directions for research involving N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide 55,940. One area of interest is the development of new drugs that target the endocannabinoid system, using this compound 55,940 as a starting point for drug discovery. Additionally, research is needed to better understand the mechanisms of action of this compound 55,940 and other cannabinoids, as well as their potential therapeutic applications in a range of conditions. Finally, more research is needed to understand the long-term effects of this compound 55,940 and other cannabinoids on the body, as well as their potential for abuse and addiction.
Méthodes De Synthèse
N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide 55,940 is typically synthesized through a multi-step process that involves the reaction of various chemicals, including 2-chlorobenzonitrile, 4-pentylbiphenyl, and lithium diisopropylamide. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide 55,940 is commonly used in scientific research as a tool to investigate the endocannabinoid system and the effects of cannabinoids on the body. It has been shown to bind to both CB1 and CB2 receptors in the body, which are involved in a variety of physiological processes, including pain perception, appetite, and immune function.
Propriétés
Formule moléculaire |
C24H24ClNO |
|---|---|
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-4-(4-pentylphenyl)benzamide |
InChI |
InChI=1S/C24H24ClNO/c1-2-3-4-7-18-10-12-19(13-11-18)20-14-16-21(17-15-20)24(27)26-23-9-6-5-8-22(23)25/h5-6,8-17H,2-4,7H2,1H3,(H,26,27) |
Clé InChI |
BWUNWBWAKOAFJH-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)

![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)

![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![3-Benzoylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B273644.png)
![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)

![1-(4-Methoxyphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B273658.png)